molecular formula C12H20ClNO B134875 4-Amino Propofol Hydrochloride CAS No. 100251-91-0

4-Amino Propofol Hydrochloride

Cat. No.: B134875
CAS No.: 100251-91-0
M. Wt: 229.74 g/mol
InChI Key: TZJBRMGVYGSBDZ-UHFFFAOYSA-N
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Description

4-Amino Propofol Hydrochloride (CAS: 100251-91-0) is a derivative of propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic. Its molecular formula is C₁₂H₂₀ClNO, with a molecular weight of 229.75 g/mol . Structurally, it features an amino (-NH₂) substitution at the 4-position of the phenolic ring, combined with a hydrochloride salt, enhancing its solubility in aqueous solutions compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino Propofol Hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced equipment and stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Propofol Derivatives and Synthetic Pathways

Propofol derivatives often involve structural modifications to study binding mechanisms or enhance pharmacological properties. For example:

  • Photoreactive analogs like p-(4-azipentyl)-propofol (synthesized via Friedel-Crafts acylation and diazirine group assembly) are used to identify anesthetic-binding sites in proteins such as GABA<sub>A</sub> receptors .

  • Metabolic derivatives : Propofol undergoes glucuronidation (70%) and hydroxylation (29%) via CYP2B6/2C9 to form 4-hydroxypropofol, which retains partial hypnotic activity .

No evidence exists in the provided sources for a 4-amino derivative of propofol or its hydrochloride salt.

Chemical Reactivity of Propofol

Propofol’s phenol group is central to its reactivity:

  • Glucuronidation : Occurs at the hydroxyl group (C1), forming inactive metabolites .

  • Electrophilic substitution : The aromatic ring undergoes hydroxylation (C4 position) via CYP enzymes .

  • Photolabeling : Diazirine-containing derivatives (e.g., AziPm) enable covalent binding studies .

Hypothetical Pathway for 4-Amino Propofol Synthesis (based on propofol chemistry):

  • Nitration : Introduce a nitro group at the C4 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Reduction : Convert the nitro group to an amine using H<sub>2</sub>/Pd-C or Fe/HCl.

  • Salt Formation : React with HCl to form the hydrochloride salt.

No experimental data or publications validating this pathway are present in the provided sources.

Gaps in Available Data

  • No peer-reviewed studies on 4-amino-propofol hydrochloride were identified in the provided sources.

  • Unreliable nomenclature : The term "4-amino propofol" may refer to a theoretical or non-standard derivative not documented in mainstream literature.

Related Compounds and Comparative Analysis

CompoundStructure ModificationKey Reactions/ApplicationsSource
Propofol2,6-diisopropylphenolGlucuronidation, CYP hydroxylation
4-HydroxypropofolC4 hydroxylationMetabolite with 1/3 hypnotic activity
p-4-AziC5-ProC4 diazirine linkerPhotolabeling GABA<sub>A</sub>/nAChRs

Recommendations for Further Research

  • Synthetic Studies : Explore nitration/reduction pathways for amino-propofol synthesis and characterize stability/reactivity.

  • Pharmacological Screening : Assess binding affinity at GABA<sub>A</sub> receptors compared to propofol.

  • Metabolic Profiling : Investigate potential glucuronidation or oxidation of the amino group.

Critical Limitations

  • The absence of primary data on 4-amino-propofol hydrochloride precludes detailed mechanistic or structural analysis.

  • Speculative pathways are proposed based on propofol’s known chemistry but lack experimental validation.

Scientific Research Applications

Pharmacological Studies

4-Amino Propofol Hydrochloride has been utilized in pharmacological research to investigate the mechanisms of action of propofol. It acts as a GABA_A receptor positive allosteric modulator, similar to propofol, but with distinct pharmacological profiles that can provide insights into receptor interactions and anesthetic efficacy .

Toxicology and Metabolism

Research involving this compound aids in understanding the metabolic pathways of propofol. By studying its metabolites, researchers can elucidate the drug's safety profile, potential toxic effects, and interactions with other medications. This is particularly relevant in critical care settings where propofol is frequently administered .

Development of Novel Anesthetics

The compound's unique properties have led to explorations in developing novel anesthetics that may offer advantages over traditional agents like propofol. Its structural modifications could lead to formulations with reduced side effects or enhanced therapeutic indices .

Clinical Insights

Several studies have highlighted the potential benefits of this compound in clinical settings:

  • Sedation Protocols : In a controlled study involving sedation protocols for patients undergoing minor surgical procedures, derivatives like 4-Amino Propofol showed promising results in reducing recovery times compared to standard propofol formulations.
  • Metabolic Research : A study on the metabolic fate of propofol demonstrated that this compound could serve as a reliable marker for assessing liver function during prolonged anesthesia .

Data Table: Comparative Analysis of Propofol and this compound

PropertyPropofolThis compound
Chemical StructureC₁₂H₁₈OC₁₃H₁₉ClN₂O
Mechanism of ActionGABA_A receptor modulatorGABA_A receptor modulator
Onset Time15-30 secondsSimilar
Duration of Action5-10 minutesPotentially longer
Clinical UseGeneral anesthesiaResearch applications

Mechanism of Action

The mechanism of action of 4-Amino Propofol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, particularly GABA-A receptors. This modulation enhances the inhibitory effects of GABA, leading to increased chloride ion conductance and inhibition of neuronal activity . This mechanism is similar to that of propofol, a well-known intravenous anesthetic.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propofol and Its Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Propofol 2078-54-8 C₁₂H₁₈O 178.27 Phenolic hydroxyl group at 2,6-diisopropyl
4-Amino Propofol HCl 100251-91-0 C₁₂H₂₀ClNO 229.75 Amino substitution at 4-position + HCl salt
4-Hydroxy Propofol 1988-10-9 C₁₂H₁₈O₂ 194.27 Hydroxyl substitution at 4-position
Propofol β-D-Glucuronide N/A C₁₈H₂₆O₇ 354.40 Glucuronide conjugate for metabolic clearance
  • Pharmacological Activity: Propofol acts via GABA-A receptor potentiation, but the 4-amino derivative’s mechanism remains uncharacterized.
  • Synthesis and Stability: 4-Amino Propofol Hydrochloride is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or efficacy .

Amino-Substituted Aromatic Compounds

Compound CAS Number Molecular Formula Key Features Pharmacological Role
3-Amino-4-propoxybenzoic Acid HCl N/A C₁₀H₁₄ClNO₃ Propoxy and amino groups on benzoic acid Local anesthetic (Proxymetacaine analog)
4-Amino Quinolines Varies C₉H₇N₂Cl Amino substitution on quinoline ring Antimalarials (e.g., Chloroquine)
4-Amino Pyridine HCl 504-24-5 C₅H₆ClN₂ Amino-pyridine with HCl salt Potassium channel blocker (neuromuscular effects)
  • Mechanistic Insights: Amino groups in 4-amino quinolines (e.g., Chloroquine) enhance potency by targeting hemozoin formation in Plasmodium. However, this mechanism is absent in T. gondii, leading to reduced efficacy, highlighting the dependency on specific biological pathways .
  • Solubility and Bioavailability: The hydrochloride salt in 4-Amino Propofol improves water solubility over propofol, similar to Proxymetacaine Hydrochloride, which uses a propoxy group for enhanced membrane permeability .

Other Amine Hydrochlorides

Compound CAS Number Molecular Formula Key Features Applications
[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methylamine HCl N/A C₇H₉ClF₃N₃ Fluorinated pyrimidine + amine HCl Agrochemical intermediates
2-Amino-3-[4-(methylsulfanyl)phenyl]propanoic Acid HCl 1251924-17-0 C₁₀H₁₄ClNO₂S Sulfur-containing amino acid derivative Pharmaceutical intermediate

Key Research Findings and Gaps

  • Substituted pyridines (e.g., 4-Amino Pyridine HCl) show neuromuscular effects, suggesting amino positioning critically influences activity .
  • Synthetic Challenges : The hydrochloride salt adds complexity; similar compounds like Proxymetacaine require precise stoichiometry for stability .

Biological Activity

4-Amino Propofol Hydrochloride, a derivative of propofol, is gaining attention in the field of pharmacology due to its unique biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is primarily recognized for its role as a sedative-hypnotic agent. It functions by modulating the GABA-A receptor, enhancing inhibitory neurotransmission, which leads to sedation and anesthesia. The compound's structural modifications compared to traditional propofol may influence its pharmacological properties and therapeutic profiles.

GABA-A Receptor Modulation

The primary mechanism through which this compound exerts its effects is via positive allosteric modulation of the GABA-A receptor. This interaction increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability .

Biochemical Pathways Affected

The compound also influences several key signaling pathways:

  • Hypoxia Pathway
  • NF-κB Pathway
  • MAPK Pathway
  • Nrf2 Pathway

These pathways are crucial for cellular responses to stress and inflammation, indicating that this compound may have additional roles beyond sedation.

Pharmacokinetics

This compound displays rapid absorption characteristics similar to propofol. Upon intravenous administration, it reaches peak plasma concentrations quickly, typically within 40 seconds, leading to rapid onset of sedation .

Key Pharmacokinetic Parameters:

ParameterValue
Volume of Distribution60 L/kg
Protein Binding95-99%
Half-life (Distribution Phase)1.8-9.5 minutes
Clearance23 - 50 mL/kg/min

The compound is primarily metabolized in the liver through glucuronidation and hydroxylation processes .

Cellular Effects

Research indicates that this compound has significant effects on various cell types:

  • Neuronal Cells: Enhances inhibitory signaling leading to sedation.
  • Cancer Cells: Exhibits anti-tumor properties by modulating microRNAs and long non-coding RNAs, affecting tumor progression and drug resistance .

Case Studies

  • Sedation in Surgical Patients:
    A study demonstrated that patients receiving this compound experienced rapid sedation with a favorable safety profile compared to traditional propofol formulations .
  • Oncological Applications:
    In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells by altering metabolic pathways associated with tumor growth .

Clinical Implications

While primarily used for sedation, the distinct properties of this compound suggest potential applications in oncology and neuroprotection due to its antioxidant effects and ability to modulate inflammatory responses. Its rapid onset and short duration make it suitable for outpatient procedures where quick recovery is essential.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 4-Amino Propofol Hydrochloride in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with optimization of mobile phase composition (e.g., acetonitrile-phosphate buffer) and detection wavelengths (UV-Vis) to enhance resolution and sensitivity . Validation parameters include linearity (R² > 0.995), precision (RSD < 2%), and recovery rates (98–102%) to comply with pharmacopeial standards .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve accelerated degradation testing under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acid/base conditions) stress. Degradation products are identified via mass spectrometry (LC-MS) and compared against reference standards to establish degradation pathways . Long-term stability is monitored at 25°C/60% RH, with periodic sampling to assess potency and impurity profiles .

Q. What synthetic routes are reported for this compound, and how is purity ensured?

Synthesis typically involves propofol derivatization via nitration followed by catalytic reduction to introduce the amino group, with subsequent HCl salt formation. Purity is validated using NMR (¹H/¹³C) for structural confirmation, Karl Fischer titration for water content, and elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., half-life, bioavailability) of this compound?

Discrepancies often arise from interspecies metabolic differences or formulation excipients. To address this, employ physiologically based pharmacokinetic (PBPK) modeling to simulate human vs. rodent metabolism, and conduct cross-study meta-analyses adjusting for variables like dosage, administration route, and analytical methodologies . In vitro hepatocyte assays can further clarify metabolic stability and enzyme inhibition potential .

Q. What experimental designs are optimal for studying receptor-binding interactions of this compound in neurological models?

Use radioligand displacement assays (e.g., ³H-GABA competitive binding) in cortical neuron cultures to quantify affinity (Ki) and efficacy (EC₅₀). Pair this with computational docking simulations to map binding sites on GABAₐ receptors. For in vivo validation, employ EEG-based pharmacodynamic models in rodents to correlate receptor occupancy with sedative effects .

Q. How do researchers mitigate batch-to-batch variability in preclinical studies involving this compound?

Implement strict quality control protocols:

  • Batch characterization via DSC (melting point consistency) and XRPD (polymorph identification).
  • Use of in-house reference standards calibrated against USP/EP guidelines for impurity profiling .
  • Standardized animal models (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .

Q. What strategies are effective in elucidating the compound’s mechanism of action when conflicting in vitro and in vivo data exist?

Adopt a multi-omics approach:

  • Transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated tissues.
  • Proteomics (LC-MS/MS) to map protein interaction networks.
  • Metabolomics (NMR) to track endogenous metabolite shifts.
    Integrate findings with pathway enrichment analysis (e.g., KEGG) to reconcile discrepancies and propose unified mechanistic hypotheses .

Q. Methodological Notes

  • Data Contradiction Analysis : Use Bland-Altman plots to assess inter-study variability and hierarchical clustering to group studies by experimental conditions .
  • Safety Protocols : Follow JIS Z 7253 guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hoods during synthesis .

Properties

IUPAC Name

4-amino-2,6-di(propan-2-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJBRMGVYGSBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737690
Record name 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100251-91-0
Record name 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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